molecular formula C10H16N2O4 B14655079 N-Acetyl-L-alanyl-L-proline CAS No. 41036-60-6

N-Acetyl-L-alanyl-L-proline

Cat. No.: B14655079
CAS No.: 41036-60-6
M. Wt: 228.24 g/mol
InChI Key: OCJNSAUYDHPMES-XPUUQOCRSA-N
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Description

N-Acetyl-L-alanyl-L-proline is a synthetic, acetylated dipeptide of interest in biochemical and biophysical research. This compound is valuable for studying peptide conformation and stability, particularly the influence of proline on secondary structure. Proline is a unique, rigid amino acid that restricts conformational freedom and can promote turns or initiate helical structures in peptides; its incorporation into peptides like this one is crucial for investigating structural motifs such as polyproline helices (PPII) and beta-turns . The N-terminal acetylation block mimics the environment within a full protein chain, making it a relevant model system for fundamental studies on protein folding dynamics . Researchers utilize this and related peptides to explore molecular interactions, peptide stability, and as a standard in analytical method development. This product is intended for research applications by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41036-60-6

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1

InChI Key

OCJNSAUYDHPMES-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N Acetyl L Alanyl L Proline and Analogues

Classical Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production and for certain peptide sequences that may be challenging to assemble on a solid support. The general strategy involves the sequential coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps.

Utilization of Protected Amino Acid Derivatives

To ensure the specific formation of the desired peptide bond between the carboxyl group of N-acetyl-L-alanine and the amino group of L-proline, it is essential to use protecting groups. These groups temporarily block reactive functional groups that are not intended to participate in the peptide bond formation.

For the synthesis of N-Acetyl-L-alanyl-L-proline, the N-terminus of alanine (B10760859) is already acetylated, which serves as a permanent protecting group for the final product. The key considerations are the protection of the carboxyl group of L-proline.

A common strategy involves the protection of the L-proline carboxyl group as an ester, such as a benzyl (B1604629) (Bzl) or methyl (Me) ester. For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline. google.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino group of alanine during the coupling step. google.com

Amino Acid DerivativeProtecting GroupPurpose
N-Acetyl-L-alanineAcetyl (Ac)Permanent protection of the N-terminus
L-Alaninetert-Butoxycarbonyl (Boc)Temporary protection of the N-terminus during coupling
L-ProlineBenzyl (Bzl) esterTemporary protection of the C-terminus

Coupling Reagents and Reaction Conditions

The formation of the peptide bond requires the activation of the carboxyl group of the N-protected amino acid. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating its reaction with the amino group of the other amino acid.

Carbodiimides are a widely used class of coupling reagents in solution-phase synthesis. americanpeptidesociety.org Dicyclohexylcarbodiimide (DCC) is a classic example used for this purpose. google.com When DCC is used, it reacts with the carboxyl group of the N-protected alanine to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amino group of the proline ester.

To minimize the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. americanpeptidesociety.org These additives can react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, leading to a cleaner reaction and a higher yield of the desired dipeptide. americanpeptidesociety.org

The coupling reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Deprotection and Isolation Techniques

Once the peptide bond is formed, the protecting groups must be removed to yield the final this compound. The choice of deprotection method depends on the specific protecting groups used.

If a Boc group was used for the N-terminus of alanine and a benzyl ester for the C-terminus of proline, a two-step deprotection is necessary. The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). google.com Following the removal of the Boc group, the benzyl ester can be cleaved by catalytic hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This step yields the free carboxylic acid of the proline residue. google.com

After deprotection, the crude product is isolated from the reaction mixture. Purification is a critical step to remove any unreacted starting materials, by-products from the coupling and deprotection steps, and any diastereomeric impurities. Common purification techniques for peptides include:

Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an effective method of purification.

Chromatography: Column chromatography is a powerful technique for separating the desired peptide from impurities. Ion-exchange chromatography can be particularly effective for purifying zwitterionic compounds like peptides. google.comresearchgate.net In this method, the crude peptide is passed through a column containing an ion-exchange resin. The peptide binds to the resin and is then selectively eluted by changing the pH or ionic strength of the eluent. google.com

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides due to its efficiency, ease of automation, and the simplified purification of the final product.

Sequential Amino Acid Addition on Solid Supports

In SPPS, the C-terminal amino acid (L-proline in this case) is first attached to an insoluble polymer support (resin). The peptide chain is then assembled in a stepwise manner by the sequential addition of N-protected amino acids.

For the synthesis of this compound, L-proline would be anchored to a suitable resin, such as a 2-chlorotrityl chloride resin, which is sensitive to acid cleavage. google.com The N-terminus of the resin-bound proline is temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

The synthesis cycle involves the following steps:

Deprotection: The Fmoc group is removed from the resin-bound proline using a mild base, such as a solution of piperidine (B6355638) in DMF, to expose the free amino group. nih.gov

Coupling: The next amino acid, Fmoc-L-alanine, is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin. The activated carboxyl group of Fmoc-L-alanine reacts with the free amino group of the resin-bound proline to form the peptide bond.

N-Acetylation: After the dipeptide is assembled, the N-terminal Fmoc group of alanine is removed. The free amino group is then acetylated. This can be achieved using acetic anhydride (B1165640) and a base like DIPEA. nih.gov An alternative and highly efficient method for N-acetylation on solid phase involves the in-situ formation of a reactive ketene (B1206846) intermediate from malonic acid at room temperature. rsc.org

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of a large excess of reagents helps to drive the reactions to completion.

Cleavage and Post-Synthesis Processing

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed. The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the peptide.

For a peptide synthesized on an acid-sensitive resin, a strong acid cocktail is used for cleavage. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol. acs.org Another option is Reagent B, which is a mixture of TFA, water, phenol, and triisopropylsilane (B1312306) (TIPS). nih.gov The scavengers in these cocktails (water, phenol, thioanisole, TIPS) are crucial for trapping reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues. nih.govthermofisher.com

The cleavage reaction is typically carried out at room temperature for a few hours. After cleavage, the resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether. nih.gov The crude peptide is then collected by centrifugation and washed with ether to remove the scavengers and other small molecule impurities.

The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a fluffy, white powder. The identity and purity of the final this compound are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Enzymatic and Biocatalytic Synthesis Routes

The synthesis of this compound and its analogs is increasingly benefiting from enzymatic and biocatalytic methods. These approaches are gaining traction due to their high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. This section explores the use of N-acylproline acylases and multi-enzyme cascades in the generation of these and related peptide structures.

N-Acylproline Acylase-Mediated Production

While direct enzymatic synthesis of this compound using a specific acylase is not extensively documented in publicly available research, the principle can be inferred from the synthesis of related N-acetylated amino acids. For instance, N-acetyl derivatives of L-proline have been synthesized using acetic anhydride as the acetylating agent in aqueous solutions. researchgate.net This chemical method provides a basis for exploring enzymatic alternatives.

Enzymatic synthesis would likely involve an N-acylproline acylase. These enzymes catalyze the reversible transfer of an acyl group, in this case, an acetyl group, to the nitrogen atom of the proline residue within the L-alanyl-L-proline dipeptide. The theoretical enzymatic reaction would proceed as follows:

L-Alanyl-L-proline + Acetyl-CoA → this compound + Coenzyme A

The successful implementation of such a biocatalytic process would depend on the identification or engineering of an N-acylproline acylase with high specificity and activity for the L-alanyl-L-proline substrate.

SubstrateAcetylating AgentProductReference
L-GlutamineAcetic AnhydrideN-Acetyl-L-glutamine researchgate.net
L-ProlineAcetic AnhydrideN-Acetyl-L-proline researchgate.net
4-Hydroxy-L-prolineAcetic AnhydrideN-Acetyl-4-hydroxy-L-proline researchgate.net

Multi-Enzyme Cascades for Related Amino Acid and Peptide Generation

Multi-enzyme cascades represent a sophisticated approach for the synthesis of complex molecules like this compound. These one-pot reactions utilize a series of enzymes to catalyze sequential transformations, eliminating the need for isolating intermediates. rsc.orgrsc.org This strategy has been successfully applied to the production of various value-added chemicals, including non-canonical amino acids and peptides. frontiersin.org

The design of a multi-enzyme cascade for this compound could be envisioned in several steps. For example, a cascade could start from simpler precursors and build the dipeptide, followed by the final acetylation step. The key advantages of such a system include improved efficiency, reduced waste, and the ability to perform complex syntheses under mild conditions. rsc.orgnih.gov

A recent study demonstrated a two-enzyme cascade for the biosynthesis of aminomalonic acid from aspartate. nih.gov This process involves an Fe(II)/2-oxoglutarate-dependent oxygenase and an HD domain enzyme. nih.gov This example highlights the potential of multi-enzyme systems to perform complex chemical transformations, such as the hydroxylation and subsequent bond cleavage seen in this pathway. nih.gov

Cascade SystemPrecursorsProductKey EnzymesReference
Aminomalonic Acid BiosynthesisAspartateAminomalonic AcidFe(II)/2-oxoglutarate-dependent oxygenase, HD domain enzyme nih.gov
Artificial Starch Anabolic PathwayCO2Starch11 core enzymes in four modules nih.gov
cGAMP SynthesisAdenosine, Guanosinecyclic 2′3′-GMP-AMPFive-enzyme cascade including kinases rsc.orgrsc.org

Enzymatic Hydrolysis and Substrate Specificity of N Acetyl L Alanyl L Proline

Interaction with Specific Peptidase Classes

The unique structure of N-Acetyl-L-alanyl-L-proline, featuring an N-terminal acetyl group and a proline residue, dictates its interaction with peptidases. Proline-specific peptidases, in particular, are of interest due to the presence of the imido acid proline. sigmaaldrich.com

Prolyl Aminopeptidases (PAP, Proline Iminopeptidases, EC 3.4.11.5)

Prolyl aminopeptidases (PAPs), also known as proline iminopeptidases, are exopeptidases that catalyze the removal of an N-terminal proline residue from peptides. nih.govresearchgate.net These enzymes are found in a wide range of organisms, including bacteria and mammals, and belong to the S33 family of serine peptidases. researchgate.net The catalytic mechanism involves a classic serine catalytic triad (B1167595) of Ser-Asp-His. nih.gov

PAPs specifically release N-terminal proline from a peptide. nih.gov Their primary role is to act on peptides where proline is the N-terminal amino acid. nih.gov However, the term is sometimes used more broadly for enzymes that cleave the bond preceding a proline residue. Aminopeptidase (B13392206) P (EC 3.4.11.9), for instance, is a distinct enzyme that specifically cleaves any N-terminal amino acid from a peptide where the second residue is proline (an X-Pro bond). nih.gov In contrast, prolyl aminopeptidases (EC 3.4.11.5) are generally specific for the release of N-terminal proline itself. nih.govpnas.org

The substrate recognition mechanism of PAP from Serratia marcescens involves a hydrophobic pocket that accommodates the proline residue of the substrate. nih.gov Specific amino acid residues within this pocket are crucial for binding; for example, in S. marcescens PAP, Phe139 and Glu204 recognize the pyrrolidine (B122466) ring and the amino group of proline at the S1 site, respectively, while Arg136 recognizes the P1' site of the substrate. nih.govnih.gov

The N-acetylation of a substrate can significantly influence its interaction with prolyl aminopeptidases. The acetyl group, by altering the chemical properties of the N-terminus, can affect how the substrate fits into the enzyme's active site. nih.govwikipedia.org

Research on prolyl aminopeptidase from Serratia marcescens has shown that acetylation can enhance enzymatic activity. nih.gov A study comparing the hydrolysis rates of different substrates found that an acetylated form of a hydroxyproline (B1673980) substrate was hydrolyzed more efficiently than the non-acetylated versions. nih.gov This suggests that the N-terminal modification does not prevent, and may even promote, hydrolysis by certain PAPs. It has been proposed that substrate acetylation could help orient the substrate within the active site's cleft, leading to more efficient hydrolysis. nih.gov In the case of the S. marcescens enzyme, an unusual extra space at the bottom of the hydrophobic proline-binding pocket was identified, which could accommodate the acetyl group of a substrate like 4-acetyloxyproline. nih.gov Specific residues, such as Tyr149 and Cys271, may be key in positioning the acetylated substrate for optimal hydrolysis. nih.gov

For this compound, the acetyl group is on the alanine (B10760859) residue. While PAPs typically cleave a terminal proline, the presence of an N-acetylated alanine at the N-terminus makes it a non-traditional substrate. The N-acetylation blocks the free amino group that is typically recognized by aminopeptidases. However, the enhanced activity seen with other acetylated substrates suggests that some PAPs might accommodate or even favor such modifications, although direct studies on this compound hydrolysis by PAPs are limited.

Dipeptidyl Aminopeptidases

Dipeptidyl aminopeptidases (DPPs) are exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. nih.gov For example, Dipeptidyl Peptidases 8 and 9 (DP8/DP9) show a strong preference for cleaving after a proline residue at the P1 position. nih.gov These enzymes often favor substrates with an alanine residue at the P2 position. nih.gov

This specificity for an Ala-Pro sequence would seem relevant to this compound. However, a crucial requirement for DPPs is a free N-terminal amino group for substrate recognition and binding. The N-acetylation of the alanine residue in this compound blocks this free amino group. wikipedia.org This modification makes the compound an unsuitable substrate for typical dipeptidyl aminopeptidases, as they would be unable to recognize and bind to the acetylated N-terminus.

Post-Proline Cleaving Enzymes (PPCEs) and Prolyl Endopeptidases/Oligopeptidases (PEP/POP)

Post-Proline Cleaving Enzymes (PPCEs), a group that includes Prolyl Endopeptidases (PEP) and Prolyl Oligopeptidases (POP), are endopeptidases. nih.gov This class of enzymes specifically hydrolyzes peptide bonds on the C-terminal side of a proline residue within a peptide chain (a Pro-X bond). nih.govnih.govresearchgate.net

The substrate this compound is a dipeptide with proline at the C-terminus. As PPCEs and PEP/POPs require an amino acid or peptide chain to be present after the proline residue to cleave the Pro-X bond, they cannot act on this compound. nih.govresearchgate.net There is no scissile bond C-terminal to the proline for the enzyme to hydrolyze. Therefore, this compound is not a substrate for this class of enzymes.

N-Acyl-L-Amino Acid Amidohydrolases

N-Acyl-L-Amino Acid Amidohydrolases, also known as aminoacylases, are enzymes that typically hydrolyze N-acylated L-amino acids to yield a free amino acid and an acid. biovendor.comebi.ac.uk For instance, they can remove the acetyl group from an N-acetylated amino acid. biovendor.com While these enzymes act on N-acylated compounds, their primary described function is the cleavage of the acyl group from a single amino acid, not the hydrolysis of a peptide bond within an N-acylated dipeptide. wikipedia.org

However, a related class of enzymes, N-acetylated alpha-linked acidic dipeptidases (NAALADases), demonstrates the ability to hydrolyze N-acetylated dipeptides. nih.gov NAALADase, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a membrane-bound zinc metallopeptidase that cleaves the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-aspartate and glutamate. nih.govpnas.orgavcr.czpnas.org This establishes a clear precedent for enzymatic hydrolysis of the peptide bond in an N-terminally blocked dipeptide.

Further studies on the substrate specificity of recombinant human GCPII (rhGCPII) revealed that its activity is not limited to NAAG. The enzyme was found to hydrolyze other N-acetylated dipeptides, and surprisingly, compounds with alanine at the N-terminal position, such as Ac-Ala-Glu, were identified as substrates. nih.govavcr.cz This finding is highly significant, as it demonstrates that a NAALADase-like enzyme can recognize and cleave a dipeptide with an N-acetyl-L-alanyl structure. While the enzyme showed a preference for an acidic amino acid like glutamate at the C-terminus, its ability to hydrolyze Ac-Ala-Glu suggests that hydrolysis of this compound by a member of this enzyme family is plausible. Direct enzymatic assays would be required to confirm this activity and determine the kinetic parameters.

Mechanistic Insights into Enzymatic Activity

The catalytic breakdown of this compound by enzymes like APEH is governed by a precise structural and chemical interplay within the enzyme's active site.

Enzymes that hydrolyze N-acetylated peptides, such as Acyl-peptide hydrolase (APEH), typically feature a conserved protein fold known as the α/β-hydrolase fold. sdu.edu.cn This structure is characterized by a central, mostly parallel eight-stranded β-sheet surrounded by α-helices. sdu.edu.cn A significant feature of this architecture is a "cap" or "lid" domain positioned over the catalytic core, which forms the substrate-binding pocket and plays a crucial role in substrate selection. sdu.edu.cn

The active site itself is a groove or cavity where the substrate, this compound, binds. The architecture of this binding site is a key determinant of substrate specificity. For example, the S1 binding pocket accommodates the first amino acid residue of the peptide (Alanine in this case). In some APEHs, this pocket is narrow and hydrophobic, favoring small non-polar residues like alanine. plos.org In others, the pocket may be wider, allowing for the accommodation of larger residues. nih.gov The N-acetyl group of the substrate is a critical recognition element for binding within the active site of APEH. plos.org The proline residue would fit into a specific subsite, with its unique cyclic structure being recognized by dedicated amino acid residues in the enzyme.

Acyl-peptide hydrolases are serine proteases, and their catalytic power originates from a highly conserved structure known as the catalytic triad. plos.orgnih.gov This triad consists of three amino acid residues—typically Aspartate (Asp), Histidine (His), and Serine (Ser)—positioned precisely within the active site. plos.org

The mechanism follows a well-established charge-relay system:

The acidic Aspartate residue forms a hydrogen bond with the Histidine residue, increasing the basicity of the Histidine's imidazole (B134444) ring.

The empowered Histidine acts as a general base, abstracting a proton from the hydroxyl group of the catalytic Serine.

This process converts the Serine into a highly reactive alkoxide ion, a potent nucleophile.

The activated Serine then attacks the carbonyl carbon of the peptide bond between the N-acetyl-alanine and the proline in the substrate. This forms an unstable tetrahedral intermediate.

The intermediate collapses, breaking the peptide bond. The proline part of the substrate is released, while the N-acetyl-alanyl portion remains covalently attached to the Serine residue (an acyl-enzyme intermediate).

A water molecule then enters the active site, is activated by the Histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the N-acetyl-alanine and regenerating the free enzyme for another catalytic cycle.

This coordinated action of the catalytic triad is fundamental to the efficient cleavage of the peptide bond in this compound.

For example, studies on the degradation of N-acetylated enkephalins by aminopeptidase M, another enzyme capable of acting on N-acetylated peptides, demonstrate how substrate structure affects kinetic parameters.

Kinetic Parameters for Aminopeptidase M-catalyzed Hydrolysis of N-Acetylated Peptides nih.gov
SubstrateVₘₐₓ (nmol/min/50 ng enzyme)Kₘ (mM)
N-Acetyl-Met-enkephalin1.42.2
N-Acetyl-Leu-enkephalin0.50.9

This data illustrates that even with the same N-terminal modification, changes in the peptide sequence lead to different binding affinities (Kₘ) and maximum reaction velocities (Vₘₐₓ). Furthermore, research on other enzymes like a novel aminoacylase (B1246476) from Paraburkholderia monticola showed a strong preference for long-chain acyl groups over acetyl groups, indicating that the acyl portion of the substrate is a major determinant of activity. nih.gov The study of acetylaminoacyl-peptide hydrolase revealed that the nature of the amino acid residues in the peptide chain significantly impacts catalytic efficiency, with negatively charged or aromatic residues often enhancing the rate of hydrolysis. nih.govresearchgate.net

Biocatalytic Transformation Applications of Hydrolytic Enzymes

Enzymes capable of hydrolyzing proline-containing peptides, including N-acetylated forms, are valuable tools in biocatalysis. Their high specificity and ability to function under mild conditions make them suitable for various industrial and pharmaceutical applications. nih.gov

One major application is in the synthesis of pharmaceuticals and complex molecules. Biocatalysis using peptidases can shorten multi-step chemical syntheses, reduce waste, and improve enantioselectivity. nih.govrug.nl Enzymes that recognize and cleave proline-containing peptides can be used to produce specific bioactive peptides or to resolve racemic mixtures of amino acids.

In the food industry, these enzymes are used to modify food proteins. Proline-rich proteins like gluten and casein can be hydrolyzed to reduce allergenicity or to eliminate bitter-tasting peptides that can form during protein hydrolysis. nih.gov For example, prolidase, which cleaves dipeptides with a C-terminal proline, can be crucial for providing proline in nutritional applications. nih.gov The sequential use of different immobilized aminopeptidases that can cleave before and after proline residues has been demonstrated for the controlled degradation of polypeptides. nih.gov

Furthermore, the principles of catalysis observed in these enzymes inspire the design of novel biocatalysts. Self-assembling peptide nanostructures, sometimes incorporating proline itself, can be designed to create catalytic sites for reactions like hydrolysis and aldol (B89426) condensations. acs.orgnih.gov These bio-inspired catalysts offer a bridge between homogenous and heterogeneous catalysis, with potential for easy recovery and reuse. nih.gov

Molecular Interactions and Supramolecular Assembly

Intermolecular Interactions in Condensed Phases

In its solid, crystalline form, N-Acetyl-L-alanyl-L-proline engages in a variety of non-covalent interactions that define its three-dimensional structure. These forces, primarily hydrogen bonds, dictate the precise packing of the molecules.

The crystal structure of this compound, specifically as a monohydrate, reveals a detailed network of hydrogen bonds. The presence of a carboxylic acid group and an acetyl group, along with a water molecule of crystallization, facilitates these interactions.

O-H···O Hydrogen Bonds: Strong hydrogen bonds of the O-H···O type are prominent. These occur between the carboxylic acid group of one molecule and another, and also involve the water molecule, which acts as a bridge, both donating and accepting hydrogen bonds. acs.orgrsc.org This creates robust, interconnected motifs within the crystal lattice. acs.org

N-H···O Hydrogen Bonds: Notably, in the structure of N-acetylated proline, the proline nitrogen is part of a secondary amide bond within a rigid ring and is also acetylated. nih.gov This means it lacks a hydrogen atom to donate for a conventional N-H···O hydrogen bond, a feature that distinguishes it from peptides with primary amine groups. acs.orgnih.gov However, the nitrogen atom can still function as a hydrogen bond acceptor. nih.govysu.am The most common hydrogen bonding patterns involving proline moieties in general include linear chains and cyclic rings formed through N-H···O and C-H···O bonds. rsc.org

The crystal structure of N-acetyl-L-proline monohydrate is characterized by its specific packing arrangement and the formation of higher-order supramolecular structures. acs.orgrsc.org

The compound crystallizes in the monoclinic space group P21. acs.orgrsc.org Its crystal packing is composed of two distinct substructures. One is a notable R6(6)(24) ring motif, which is formed through a network of O-H···O hydrogen bonds. The second is an R4(4)(23) ring that arises from C-H···O interactions. acs.orgrsc.org This intricate arrangement of hydrogen bonds generates a three-dimensional supramolecular framework. rsc.org The conformation of the proline ring itself is described as a Cγ-exo or "UP" pucker, giving the pyrrolidine (B122466) ring a twisted shape. acs.orgrsc.org

Table 1: Crystallographic and Structural Data for N-Acetyl-L-proline Monohydrate

Parameter Value Source(s)
Chemical Formula C₇H₁₁NO₃·H₂O acs.org, rsc.org
Crystal System Monoclinic acs.org, rsc.org
Space Group P2₁ acs.org, rsc.org
Pyrrolidine Ring Pucker Cγ-exo (UP) acs.org, rsc.org
Key Supramolecular Motifs R6(6)(24) ring (via O-H···O bonds) acs.org, rsc.org
R4(4)(23) ring (via C-H···O bonds) acs.org, rsc.org

Solution-Phase Interactions with Small Molecules and Solvent Systems

In aqueous environments, the interactions of this compound are defined by its constituent amino acids. The behavior of such peptides in solution is critical for understanding their biological functions, particularly the role of proline in osmoprotection.

N-acetyl amino acid amides are often used as model compounds because they are neutral and mimic the peptide backbone structure without the complicating charge effects of zwitterions. acs.orgrsc.org Thermodynamic studies on these model compounds, including N-acetyl-L-alaninamide and N-acetyl-L-prolinamide, allow for the calculation of contributions from individual side chains to properties like partial molar volume (V₂⁰) and partial molar heat capacity (Cₚ,₂⁰). rsc.orgacs.orgnih.gov

The interaction of proline-containing peptides with their aqueous environment is complex. The binding of poly(L-proline) is favored by both enthalpy and entropy. nih.gov Investigations of L-proline in aqueous solutions show it exhibits properties characteristic of hydrophilic colloids, suggesting strong hydrogen bonding with water, particularly at high concentrations. akjournals.com The enthalpy of solution for L-proline in water is exothermic, which is unusual compared to other amino acids like alanine (B10760859) and glycine (B1666218), and this effect strengthens with the addition of urea. researchgate.net This indicates a significant and unique interaction between the proline ring and the surrounding solvent molecules.

Table 2: Thermodynamic Parameters for Proline and Related Compounds in Aqueous Solution

Compound/Interaction Thermodynamic Parameter Observation Source(s)
L-Proline Enthalpy of Solution (in water) Exothermic researchgate.net
L-Proline Partial Molar Heat Capacity Higher than glycine but lower than alanine ox.ac.uk
Poly(L-proline) Binding Gibbs Free Energy (ΔG) Favorable (spontaneous) nih.gov
Enthalpy (ΔH) Favorable (exothermic) nih.gov
Entropy (ΔS) Favorable nih.gov
Aromatic-Proline Interaction Enthalpy (ΔH) Favorable (up to 1.0–1.5 kcal mol⁻¹) ysu.am

The proline residue in this compound is of significant biological interest due to its well-documented role as an osmolyte. nih.govacs.org Osmolytes are small, soluble molecules that accumulate in high concentrations within cells to combat osmotic stress, such as that caused by drought, high salinity, or extreme temperatures. acs.org

The accumulation of L-proline is a common physiological response in a vast range of organisms, including bacteria, algae, and plants, when faced with water stress. nih.govacs.org The protective mechanisms of proline are multifaceted:

Osmotic Adjustment: By increasing its intracellular concentration, proline helps to lower the cell's water potential, maintaining turgor pressure and preventing water loss. nih.gov

Stabilization of Macromolecules: Proline acts as a chemical chaperone, helping to stabilize proteins and membranes against denaturation caused by stress conditions. researchgate.net It is thought to achieve this by interacting favorably with the protein surface, which increases the hydration of the protein. akjournals.com

Scavenging of Reactive Oxygen Species (ROS): Proline has been shown to detoxify harmful ROS, which are often produced in excess during metabolic stress. nih.govresearchgate.net This antioxidant activity helps protect cellular components from oxidative damage. nih.gov

Genetically engineering plants to overproduce proline has been shown to increase their tolerance to osmotic stress, underscoring the effectiveness of proline as an osmoprotectant. acs.org

Supramolecular Synthons and Tectons Derived from Proline Moieties

The fields of crystal engineering and supramolecular chemistry utilize the concepts of "tectons" and "supramolecular synthons" to design and understand molecular assemblies. A tecton is a rigid molecular building block, while a synthon represents the specific, non-covalent interactions that link these blocks together. rsc.org

Proline, with its unique, conformationally restricted pyrrolidine ring, is a valuable tecton for building complex supramolecular architectures. rsc.orgacs.org The specific geometry and functional groups of the proline moiety guide the formation of predictable hydrogen-bonding patterns. rsc.org

Analysis of proline-derived structures has identified several recurrent supramolecular synthons:

Linear Chains: A common motif is the C²₂(6) linear chain, which is formed through N-H···O hydrogen bonds between adjacent molecules. rsc.org

Cyclic Rings: The R²₂(12) cyclic ring, based on a combination of C-H···O and N-H···O bonds, is another frequently observed pattern in proline-containing crystal structures. rsc.org

In the specific case of N-acetyl-L-proline monohydrate, the molecule acts as a tecton that assembles via O-H···O and C-H···O interactions to form larger ring structures (R6(6)(24) and R4(4)(23)), demonstrating how the inherent properties of the proline building block direct its self-assembly into a well-defined supramolecular architecture. acs.orgrsc.org

Biological Roles and Mechanistic Investigations of N Acetyl L Alanyl L Proline and Proline Containing Peptides

Role in Cellular Metabolism and Homeostasis

The influence of N-Acetyl-L-alanyl-L-proline and its constituent amino acids extends to the core processes of cellular metabolism and the preservation of a stable internal state. These peptides can affect amino acid metabolic pathways and play a role in regulating the cell's redox balance, which is critical for its health and ability to respond to environmental cues.

Influence on Amino Acid Metabolic Pathways

Proline and its derivatives are central figures in the metabolism of amino acids. Proline can be synthesized from other amino acids like glutamate (B1630785) and ornithine and serves as a building block for various essential molecules. While specific research on this compound's direct impact on these pathways is still emerging, studies on related proline-containing peptides, which are often produced during the breakdown of collagen, have revealed their biological activity. nih.gov The ability of these peptides to be absorbed into the bloodstream suggests they can influence metabolic processes throughout the body.

A key feature of this compound is its N-terminal acetylation, a common modification where an acetyl group is added to the beginning of a peptide chain. This process is carried out by enzymes known as N-terminal acetyltransferases (NATs). wikipedia.org This modification can alter a peptide's characteristics, potentially making it more stable and resistant to breakdown by enzymes. This increased stability could allow for a longer-lasting biological effect. For instance, an increase in N-acetyl-L-alanine levels has been linked to a potential decrease in the availability of its non-acetylated form, L-alanine, suggesting a shift in how this amino acid is metabolized. frontiersin.org

Contribution to Cellular Redox State Regulation

The metabolism of proline is closely intertwined with the regulation of the cell's redox state—the balance between oxidizing and reducing agents. The breakdown of proline can lead to the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, but it can also generate ATP, the cell's primary energy currency. nih.gov This dual role places proline metabolism at a crucial juncture in maintaining cellular balance.

Involvement in Cell Signaling Pathways

There is growing evidence that this compound and similar peptides are not just metabolic intermediates but also act as signaling molecules, capable of influencing key communication pathways within and between cells, especially in response to stress.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades that are fundamental to a wide range of cellular processes, from cell growth and division to programmed cell death. nih.gov Several proline-containing peptides have been found to modulate MAPK signaling. For example, the dipeptide prolyl-4-hydroxyproline (Pro-Hyp), another product of collagen degradation, has been shown to stimulate cell migration by activating the MAPK/ERK signaling pathway. nih.gov

N-acetylated proline-containing peptides, such as N-acetylated Pro-Gly-Pro (N-a-PGP), can bind to and activate specific cell surface receptors, like the chemokine receptors CXCR1/2, which are known to trigger MAPK signaling. nih.gov This provides a potential mechanism through which peptides like this compound could initiate intracellular signaling events. While direct studies on this specific tripeptide are limited, its structural similarities to other bioactive peptides suggest a possible role in modulating these critical pathways.

Influence on Gene Expression Related to Stress Responses

Proline's role in the cell is closely linked to how cells respond to stress. L-proline has been demonstrated to protect against a specific type of cellular stress known as endoplasmic reticulum (ER) stress. In a study where ER stress was induced in microglial cells, the addition of L-proline was found to significantly decrease the expression of several genes that are hallmarks of this stress response. nih.gov

Effect of L-Proline on the Expression of ER Stress-Related Genes The following table summarizes the observed effects of L-proline on the expression of key genes involved in the ER stress response in microglial cells after 6 hours of induced stress.

GeneRole in ER StressImpact of L-Proline Supplementation
ATF6 A primary sensor of ER stress.Significantly decreased stress-induced expression. nih.gov
PERK Another key sensor of ER stress.Markedly reduced stress-induced expression. nih.gov
IRE1α A third major sensor of ER stress.Significantly lowered stress-induced expression. nih.gov
ATF4 A downstream transcription factor in the PERK pathway.Expression was significantly reduced. researchgate.net
GADD34 A protein involved in reversing a key step in the stress response.Expression was downregulated. researchgate.net
XBP1 A crucial transcription factor activated by IRE1α.Expression was reduced. researchgate.net
DDIT3 A pro-apoptotic factor also known as CHOP.Expression was reduced. researchgate.net

These findings underscore the potential for proline and its derivatives to influence the genetic programs that govern cellular stress, ultimately promoting cell survival. The N-acetylation of peptides may also contribute to the regulation of these stress responses. nih.gov

Structural and Functional Contributions in Biological Peptides and Proteins

The inclusion of a proline residue within a peptide or protein chain, as is the case with this compound, has significant consequences for its three-dimensional structure and, consequently, its function. The distinctive cyclic structure of proline imposes a notable rigidity on the molecule.

Unlike other amino acids, proline's side chain loops back to connect with its own backbone, forming a five-membered ring. This ring structure severely restricts the rotational freedom around the bond connecting the nitrogen and the alpha-carbon, effectively locking a portion of the peptide backbone into a fixed conformation. researchgate.net

This structural constraint is a fundamental aspect of protein architecture. Proline is frequently found in the "turn" regions of proteins, where it helps the polypeptide chain to fold back on itself. It is a key component of β-turns, which are essential for the compact, globular structure of many proteins. Conversely, proline is often referred to as a "helix breaker" because its rigid structure is incompatible with the regular, repeating hydrogen-bond pattern of an α-helix, thus disrupting or terminating these structures.

Moreover, protein regions that are rich in proline often act as docking sites for other proteins. Specific protein modules, such as SH3, WW, and EVH1 domains, are designed to recognize and bind to these proline-rich sequences. researchgate.net These interactions are vital for the assembly of large, multi-protein complexes that are involved in a vast array of cellular functions, including signal transduction, the organization of the cytoskeleton, and the regulation of gene expression. The binding of these domains to proline-rich motifs is often a critical regulatory step in cellular pathways. researchgate.net Thus, the presence of a proline residue can be a key factor determining a peptide's ability to interact with other molecules and carry out its biological functions.

Proline's Unique Conformational Properties in Peptide Folding and Protein Structure

Proline is a unique proteinogenic amino acid due to its distinctive cyclic structure, where the side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone α-amino group. wikipedia.orgnih.gov This feature classifies proline as a secondary amine and imparts exceptional conformational rigidity compared to other amino acids. wikipedia.org This rigidity has profound implications for the structure of peptides and proteins.

The cyclic nature of proline's side chain sterically restricts the rotation around the N-Cα bond, locking the dihedral angle phi (φ) at approximately -65° to -75°. wikipedia.orgnih.gov This constraint significantly reduces the structural freedom of the polypeptide backbone, which can enhance protein stability. quora.comquora.com Proline's structure also influences the peptide bond itself. When part of a peptide chain, its amide nitrogen lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor, although it can still function as a hydrogen bond acceptor. wikipedia.org The energy difference between the cis and trans conformations of the X-Pro peptide bond is smaller than for other amino acids, allowing the cis conformation to be significantly populated in biological systems. nih.gov

Within protein secondary structures, proline often acts as a "structural disruptor." wikipedia.org Its fixed phi angle and inability to be a hydrogen bond donor make it incompatible with the internal regions of regular secondary structures like alpha-helices and beta-sheets. wikipedia.orgnih.gov Consequently, proline is frequently found at the beginning of alpha-helices, at the edges of beta-sheets, and is particularly common in turns and loops, where it helps to induce the sharp turns necessary to connect other secondary structure elements. wikipedia.orgnih.gov

Furthermore, sequences of consecutive proline residues can form a unique helical secondary structure known as a polyproline helix. nih.govquora.com There are two main types: the right-handed polyproline I (PPI) helix and the more common left-handed polyproline II (PPII) helix. quora.comnih.gov The PPII helix is an extended structure found in many proteins and is recognized as a crucial motif for protein-protein interactions. nih.gov

Table 1: Conformational Properties of Proline in Peptides

Property Description Structural Implication
Cyclic Side Chain The side chain forms a pyrrolidine ring with the backbone nitrogen. wikipedia.org Confers exceptional conformational rigidity. wikipedia.org
Restricted Phi (φ) Angle The N-Cα bond rotation is locked at approximately -65° to -75°. wikipedia.orgnih.gov Reduces the flexibility of the polypeptide chain, contributing to protein stability. quora.com
Peptide Bond The amide nitrogen is a secondary amine, lacking a hydrogen atom. wikipedia.org Cannot act as a hydrogen bond donor, disrupting α-helices and β-sheets. wikipedia.org
Cis-Trans Isomerization The energy barrier between cis and trans isomers of the X-Pro peptide bond is low. nih.gov Both conformations can be functionally relevant in protein structures.
Secondary Structure Role Often found at the ends of α-helices and β-sheets, and is common in β-turns. wikipedia.org Acts as a "structural disruptor" and facilitates changes in chain direction. wikipedia.org

| Polyproline Helices | Can form PPI and PPII helices, which are important for protein-protein interactions. nih.govquora.com | Creates specific recognition motifs on protein surfaces. |

Impact on Enzyme Activity and Stability within Biological Contexts

Research has demonstrated that the inclusion of proline during enzyme immobilization can lead to substantial improvements in performance. In one study, horseradish peroxidase (HRP) was entrapped in a polyacrylamide gel in the presence of proline (HEP). nih.gov This preparation showed 170% higher activity compared to the enzyme entrapped without proline (HE). nih.gov The presence of proline also enhanced the enzyme's stability across a wide range of pH (4–8) and temperatures (30–80 °C) and provided greater resistance to inhibitors like cadmium (Cd²⁺) and lead (Pb²⁺). nih.gov For example, at the eighth cycle of reuse, the proline-stabilized enzyme retained 40% of its activity, whereas the enzyme prepared without proline retained only 10%. nih.gov

Proline metabolism itself is tightly linked to cellular stress responses. The enzyme proline oxidase (POX), also known as proline dehydrogenase (PRODH), catalyzes the degradation of proline and is responsive to various stressors, including genotoxic and inflammatory signals. nih.gov Under certain conditions, proline metabolism can be harnessed to provide energy. The oxidation of L-proline to α-ketoglutarate, an intermediate in the Krebs cycle, can generate up to 30 ATP equivalents, sustaining various cell types from bacteria to cancer cells. nih.gov

Table 2: Effect of Proline on Horseradish Peroxidase (HRP) Activity and Stability

Parameter HRP Entrapped without Proline (HE) HRP Entrapped with 1.5 M Proline (HEP) Finding
Relative Activity 100% 270% (170% higher) Proline significantly increases the catalytic activity of the entrapped enzyme. nih.gov
Activity Retention (after 8 cycles) 10% 40% Proline enhances the reusability and operational stability of the enzyme. nih.gov
Inhibitor Effect (250 µM Pb²⁺) Decreased Activity Enhanced Activity Proline protects the enzyme against heavy metal inhibition. nih.gov

| Inhibitor Effect (250 µM Cd²⁺) | Decreased Activity | Enhanced Activity | Proline confers stability against different heavy metal inhibitors. nih.gov |

Biotransformation Pathways and Enzyme Systems

Xenobiotic Biotransformation Capacities in Cellular Models

While direct studies on the xenobiotic biotransformation of this compound are not extensively documented, the metabolic fate of such a molecule in cellular models can be inferred from the known pathways for peptide and proline metabolism. As a small, modified dipeptide, it would be treated by the cell as a xenobiotic (a foreign substance) and be subject to enzymatic modification and degradation.

Cellular systems possess a range of peptidases capable of hydrolyzing peptide bonds. The introduction of an N-acetylated dipeptide into a cellular model would likely first involve transport across the cell membrane, potentially via peptide transporters. Once inside the cell, the primary biotransformation step would be the cleavage of the peptide bond between alanine (B10760859) and proline. Enzymes such as dipeptidyl peptidases or prolidase, which specifically cleaves dipeptides with a C-terminal proline, would be candidates for this hydrolysis. nih.gov

Following the cleavage, the resulting N-acetyl-L-alanine and L-proline would enter their respective metabolic pathways. The L-proline would be catabolized by proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase, converting it into glutamate. nih.gov This process is part of a stress-responsive system and can feed into central energy metabolism. nih.govnih.gov The N-acetyl-L-alanine would likely be deacetylated by an acylase, releasing acetate (B1210297) and L-alanine, which can then be used in protein synthesis or transaminated to pyruvate (B1213749) for entry into the citric acid cycle. The cell's capacity to perform these transformations demonstrates a robust system for handling and deriving energy or building blocks from exogenous peptides.

Enzymatic Degradation and Stability in Biological Matrices

The stability of this compound in biological matrices like plasma or tissue homogenates is primarily determined by its susceptibility to enzymatic degradation. The key points of enzymatic attack would be the amide (peptide) bond and the N-terminal acetyl group.

The most probable degradation route is the hydrolysis of the peptide bond linking the alanine and proline residues. This reaction is catalyzed by peptidases. Prolidase, an enzyme present in various tissues and biological fluids, is highly specific for the hydrolysis of dipeptides containing a C-terminal proline or hydroxyproline (B1673980) and would be a primary enzyme responsible for the degradation of the L-alanyl-L-proline portion of the molecule. nih.gov

Studies on similar dipeptides, such as L-alanyl-L-glutamine, have shown that degradation in aqueous solutions follows pseudo-first-order kinetics and is highly dependent on pH. nih.gov For L-alanyl-L-glutamine, maximum stability was observed around a neutral pH of 6.0. nih.gov It is expected that this compound would exhibit similar pH-dependent stability, with enzymatic hydrolysis being the dominant degradation pathway in a biological matrix over chemical hydrolysis. The N-terminal acetyl group generally confers increased stability against aminopeptidases, which require a free N-terminus, potentially increasing the half-life of the molecule in biological matrices compared to its non-acetylated counterpart, L-alanyl-L-proline.

Table 3: Factors Influencing the Degradation of Proline-Containing Dipeptides

Factor Description Expected Impact on this compound
Enzymatic Activity Presence of specific peptidases, such as prolidase, in the biological matrix. nih.gov Primary driver of degradation through cleavage of the Ala-Pro peptide bond.
pH of the Matrix The pH of the solution affects both chemical stability and enzyme kinetics. nih.gov Stability is likely maximal near neutral pH, with increased degradation at acidic or basic pH.
N-terminal Acetylation The acetyl group blocks the N-terminus. Provides resistance to degradation by many aminopeptidases, likely increasing stability.

| Temperature | Higher temperatures generally increase the rates of both chemical and enzymatic degradation. ncert.nic.in | Stability decreases as temperature increases. |

Identification as Metabolomics Biomarkers (e.g., N,N,N-trimethyl-L-alanyl-L-proline betaine)

Metabolomics studies have successfully identified a structurally related compound, N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP), as a novel and robust biomarker for kidney function. researchgate.netnih.gov TMAP is an endogenous dipeptide whose plasma concentrations are inversely related to the glomerular filtration rate (GFR), a key measure of kidney health. nih.govacs.org

In untargeted metabolomics studies comparing plasma from healthy controls with patients suffering from chronic kidney disease (CKD) and end-stage renal disease (ESRD), TMAP was one of over 400 features that were significantly different. researchgate.netnih.gov TMAP outperformed the standard biomarker, creatinine, in identifying patients with a single kidney (AUROC = 0.815 for TMAP vs. 0.745 for creatinine). researchgate.netnih.gov Furthermore, TMAP was found to be the most robust biomarker of dialytic clearance across various hemodialysis modalities, with an AUROC of 0.993. researchgate.netnih.gov

Concentrations of TMAP are significantly higher in patients with CKD and those on dialysis compared to healthy controls. acs.org The biological origin of TMAP is suggested to be the degradation of myosin light chain (MYL) proteins, where N,N,N-trimethylalanine is found linked to proline. blogspot.com Its presence has also been noted in non-mammalian species, suggesting it is part of a biologically conserved process. acs.org The successful identification and validation of TMAP highlight the potential of small, modified dipeptides as sensitive and specific biomarkers for disease states.

Table 4: Plasma TMAP Concentrations in Different Patient Cohorts

Patient Cohort Mean TMAP Concentration (ng/mL) Significance vs. Control
Control 146 ± 21.7 N/A
Chronic Kidney Disease (CKD) 1045 ± 712 p < 0.01
Peritoneal Dialysis (PD) 1703 ± 572 p < 0.001
Hemodialysis (HD) 1766 ± 735 p < 0.001

Data sourced from a study on biomarkers of kidney function. acs.org

Future Directions and Emerging Research Avenues

Integration of Advanced Computational and Experimental Methodologies

The next frontier in understanding N-Acetyl-L-alanyl-L-proline involves the synergistic use of advanced computational modeling and experimental validation. Molecular dynamics simulations, quantum mechanics calculations, and machine learning algorithms can be employed to create detailed models of its conformational landscape, solvation effects, and potential interactions with biological macromolecules. These in silico predictions can then guide and be validated by high-resolution experimental techniques.

Research AreaComputational MethodologiesExperimental Methodologies
Conformational Analysis Molecular Dynamics (MD) Simulations, Density Functional Theory (DFT)Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography
Binding Interactions Molecular Docking, Free Energy Perturbation (FEP)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Spectroscopic Properties Time-Dependent DFT (TD-DFT)Circular Dichroism (CD) Spectroscopy, Infrared (IR) Spectroscopy

This integrated approach will provide a comprehensive, atomic-level understanding of the compound's structure-function relationships, which is crucial for predicting its behavior in various environments and its potential as a bioactive molecule.

Exploration of Novel Enzymatic Transformations and Biocatalytic Applications

The enzymatic synthesis and modification of this compound represent a significant area for future research. Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Key research avenues include the identification and engineering of novel enzymes, such as peptidases or acylases, for the efficient production of the compound.

Future investigations will likely focus on:

Enzyme Discovery: Screening microbial genomes and metagenomic libraries for novel enzymes capable of synthesizing or modifying N-acetylated peptides.

Protein Engineering: Utilizing directed evolution and rational design to improve the catalytic efficiency, substrate specificity, and stability of identified enzymes.

Bioprocess Optimization: Developing scalable and cost-effective fermentation and enzymatic reaction conditions for the industrial production of this compound.

Such research could pave the way for its use as a chiral building block in the synthesis of more complex molecules or as a specialty ingredient in various biotechnological applications.

Investigations into Broader Biological Pathway Interconnections and Regulatory Roles

A critical aspect of future research will be to elucidate the potential biological roles of this compound. Given that peptides with Ala-Pro motifs are known to be involved in various biological processes, investigating the interactions of this specific N-acetylated dipeptide with cellular machinery is a logical next step.

Emerging research could explore:

Metabolic Fate: Using metabolomics and isotopic labeling to trace the uptake, distribution, and degradation of this compound in cellular and animal models.

Enzyme Inhibition/Modulation: Screening the compound against panels of enzymes, particularly peptidases like dipeptidyl peptidase-4 (DPP-4), where Ala-Pro sequences are recognized.

Signaling Pathways: Investigating whether the compound can influence cell signaling cascades or gene expression, potentially through interactions with cell surface receptors or intracellular targets.

Understanding these biological interconnections will be paramount in determining any physiological relevance and potential therapeutic or diagnostic applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-Acetyl-L-alanyl-L-proline?

  • Methodological Answer : Synthesis typically involves coupling L-alanine and L-proline via acetylation. A common approach is using N-acylating agents like acetyl chloride under anhydrous conditions (e.g., dichloromethane) with catalytic bases (e.g., triethylamine) to neutralize HCl byproducts . Post-reaction purification via recrystallization or column chromatography is critical to isolate the dipeptide. Ensure reaction progress is monitored using TLC or HPLC, referencing purity standards such as those in for amino acid analysis .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Avoid dust formation and inhalation by using fume hoods. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in a tightly sealed container in a dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent decomposition . In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate with water for 15 minutes .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer : Employ HPLC with UV detection (210–220 nm for peptide bonds) or LC-MS for molecular weight confirmation. Compare retention times with commercial standards. For chiral purity, use polarimetry or chiral chromatography columns. Cross-validate results with NMR (¹H and ¹³C) to confirm structural integrity .

Advanced Research Questions

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability depends on pH, temperature, and ionic strength. Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free alanine/proline). Avoid prolonged exposure to alkaline conditions (>pH 8), which may cleave the amide bond .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Re-run spectra in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to assess solvent interactions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with databases like NIST Chemistry WebBook for spectral libraries .

Q. What strategies optimize the enzymatic cleavage of this compound in proteolysis studies?

  • Methodological Answer : Screen proteases (e.g., pronase, thermolysin) under varying conditions (pH 5–8, 25–37°C). Pre-incubate the peptide with denaturants (urea) to enhance accessibility. Quantify cleavage efficiency via MALDI-TOF MS or Edman degradation. Include negative controls (e.g., protease inhibitors) to confirm specificity .

Q. How do structural analogs of this compound affect its biological activity in preclinical models?

  • Methodological Answer : Design analogs by substituting acetyl or proline moieties (e.g., N-formyl or D-proline variants). Test in vitro bioactivity (e.g., enzyme inhibition assays) and compare pharmacokinetics in rodent models. Use molecular docking simulations to predict binding affinities to target proteins (e.g., peptidases) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate assumptions (normality, homogeneity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes per NIH guidelines .

Q. How should researchers design controls for studies investigating this compound’s role in peptide stability?

  • Methodological Answer : Include (1) a negative control (unacetylated L-alanyl-L-proline) to assess acetylation’s impact and (2) a positive control (e.g., a known stable dipeptide like N-Acetyl-L-leucyl-L-alanine). Use accelerated degradation conditions (e.g., high temperature) to compare half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.